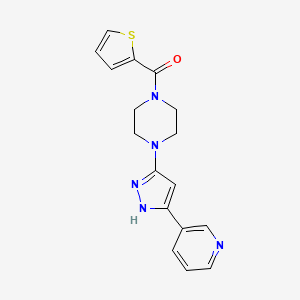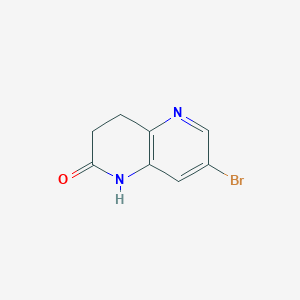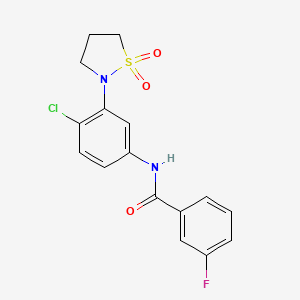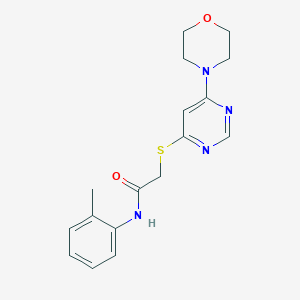
(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a number of unique properties that make it useful for a variety of applications, including medicinal chemistry, neuroscience, and drug discovery.
Applications De Recherche Scientifique
Molecular Interaction Studies
Research has shown the importance of understanding molecular interactions of similar compounds with receptors, illustrating how modifications in molecular structure can influence receptor binding and activity. For example, studies on cannabinoids have employed molecular orbital methods and conformational analysis to elucidate the binding interactions and pharmacophore models for cannabinoid receptors, highlighting the role of molecular conformations in receptor activity (J. Shim et al., 2002).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds featuring similar structural motifs has been explored for their potential pharmacological properties. Studies have synthesized and screened small molecules for in vitro affinity at human receptors, identifying compounds with high affinity and selectivity. This highlights the potential of such compounds in therapeutic applications, especially in crossing the blood-brain barrier and receptor occupancy after oral administration (Devin M. Swanson et al., 2009).
Anticancer Activity
Compounds containing thiophene and pyrazole derivatives have been synthesized and investigated for their anticancer activity against various human cancer cell lines. These studies have identified compounds with significant growth inhibitory effects, suggesting their potential as lead compounds for further development in cancer therapy (Nazan Inceler et al., 2013).
Antimicrobial and Antiviral Activities
Research into the antimicrobial and antiviral activities of similar compounds has produced promising results, with novel heterocyclic compounds exhibiting good activity against bacteria, fungi, and viruses. These findings support the potential of such compounds in addressing infectious diseases and highlight the importance of structural modification in enhancing biological activity (P. Sanjeeva et al., 2022).
Enzyme Inhibitory Activity
The evaluation of enzyme inhibitory activities is another area of application, where novel thiophene-based heterocyclic compounds have been designed and assessed for their inhibitory effects on key enzymes. These studies have identified compounds with potent inhibitory activities, offering insights into their potential therapeutic applications and the role of molecular docking in understanding their mechanism of action (A. Cetin et al., 2021).
Propriétés
IUPAC Name |
[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(15-4-2-10-24-15)22-8-6-21(7-9-22)16-11-14(19-20-16)13-3-1-5-18-12-13/h1-5,10-12H,6-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOAOQSTVFTBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)(thiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2988880.png)
![[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B2988882.png)
![7-[2-(2-Oxochromen-7-yl)oxyethoxy]chromen-2-one](/img/structure/B2988883.png)



![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/no-structure.png)
![5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988893.png)

![3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2988897.png)

![2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2988900.png)

